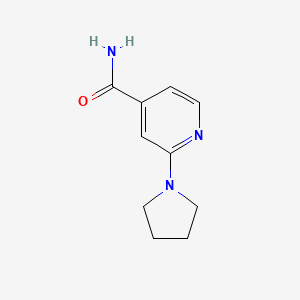

2-Pyrrolidin-1-ylisonicotinamide

Vue d'ensemble

Description

“2-Pyrrolidin-1-ylisonicotinamide” is a compound that features a pyrrolidine ring . The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of compounds with a pyrrolidine ring can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, the title compound was obtained through nucleophilic substitution reaction and Suzuki reaction .Molecular Structure Analysis

The pyrrolidine ring is characterized by sp3 hybridization, which contributes to the stereochemistry of the molecule . This structure allows for efficient exploration of the pharmacophore space and increased three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis

The pyrrolidine ring can undergo various chemical reactions. For instance, it can be functionalized or constructed from different cyclic or acyclic precursors .Applications De Recherche Scientifique

Antimalarial Potential

A study by Okaniwa et al. (2021) investigated 1-(pyridin-4-yl)pyrrolidin-2-one derivatives, closely related to 2-Pyrrolidin-1-ylisonicotinamide, as novel antimalarial agents. These compounds demonstrated potent activity against resistant Plasmodium falciparum strains and showed potential as prophylactic agents targeting Plasmodium PRS (Okaniwa et al., 2021).

Chemical Synthesis and Industrial Applications

Żmigrodzka et al. (2022) focused on the synthesis of pyrrolidines, a group that includes 2-Pyrrolidin-1-ylisonicotinamide, through a [3+2] cycloaddition reaction. These compounds are significant in medicine and industry, used in substances like dyes and agrochemicals (Żmigrodzka et al., 2022).

Nootropic and Neuroprotective Effects

Shorvon (2001) discussed the pyrrolidone family, including compounds like 2-Pyrrolidin-1-ylisonicotinamide, noting their potential nootropic effects and applications in neuroprotection and as antiepileptic agents. This highlights the broad therapeutic potential of pyrrolidinone derivatives in neurology and psychiatry (Shorvon, 2001).

Antimicrobial Activity

Singh et al. (2016) synthesized organotin(IV) complexes with pyrrolidin-1-yl derivatives and evaluated their antimicrobial activities. These complexes showed promise as potential drugs due to their significant antibacterial activities, further expanding the scope of 2-Pyrrolidin-1-ylisonicotinamide's potential applications (Singh et al., 2016).

Obesity and Metabolic Research

Dudek et al. (2016) explored pyrrolidin-2-one derivatives, related to 2-Pyrrolidin-1-ylisonicotinamide, in the context of diet-induced obesity in rats. They found that these compounds could potentially reduce body weight, pointing to their relevance in metabolic research and potential therapeutic applications in obesity (Dudek et al., 2016).

Mécanisme D'action

Target of Action

It’s known that pyrrolidin-2-ones, a class of compounds to which 2-pyrrolidin-1-ylisonicotinamide belongs, have been used in the synthesis of various alkaloids . Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms. They have a wide range of pharmacological activities including antioxidant, antimalarial, anti-inflammatory, anticancer, and neurological effects .

Mode of Action

It’s known that pyrrolidin-2-ones and their derivatives exhibit diverse biological activities such as anti-inflammatory, analgesic, antibacterial, cardiotoxic, antimycobacterial, antidepressant, antiviral, antitumor, and other activities . These activities suggest that these compounds interact with various cellular targets, leading to changes in cellular function.

Biochemical Pathways

It’s known that pyrrolidin-2-ones and their derivatives have diverse biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

It’s known that pyrrolidin-2-ones and their derivatives exhibit diverse biological activities, suggesting that they may have various molecular and cellular effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as light, temperature, soil water, soil fertility, and salinity can alter the content of secondary metabolites in plants . .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-pyrrolidin-1-ylpyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c11-10(14)8-3-4-12-9(7-8)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2,(H2,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHRDNLIPOHCUAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=CC(=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Pyrrolidin-1-ylisonicotinamide | |

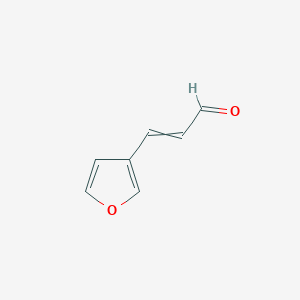

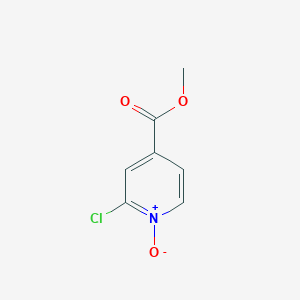

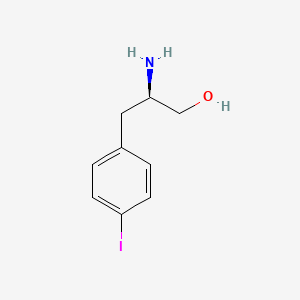

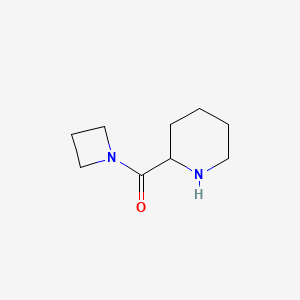

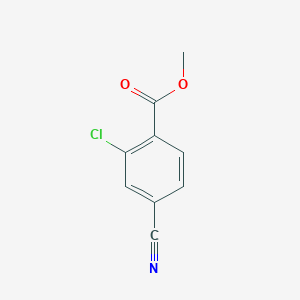

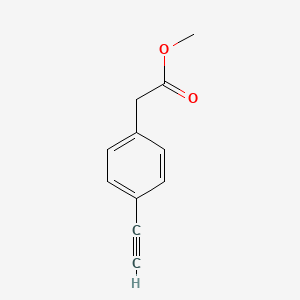

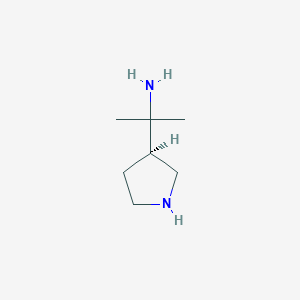

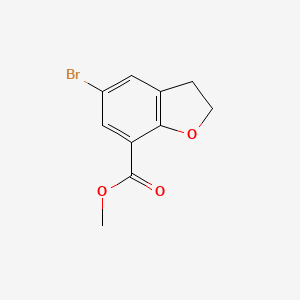

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(Dimethoxymethyl)phenyl]methanamine](/img/structure/B1396600.png)